MK-1903

Description

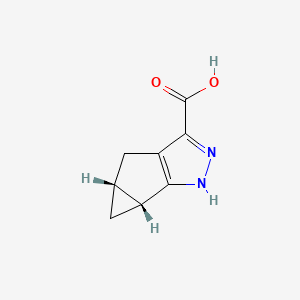

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-8(12)7-5-2-3-1-4(3)6(5)9-10-7/h3-4H,1-2H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTZNERBKDMLAP-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C3=C(C2)C(=NN3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]1C3=C(C2)C(=NN3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268882-43-4 | |

| Record name | MK-1903 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268882434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-1903 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62N05GRI0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MK-1903

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation

In Vitro Potency and Efficacy

| Compound | Target | Assay Type | Potency (EC50) | Efficacy | Reference |

| MK-1903 | Human GPR109a | HTRF-cAMP | 12.9 nM | Full Agonist | [4] (from secondary source) |

| Niacin | Human GPR109a | HTRF-cAMP | 51 nM | Full Agonist | [4] (from secondary source) |

Note: The EC50 values are derived from secondary sources referencing primary studies. Access to the full text of the primary study by Boatman et al. (2012) was not available to provide more detailed in vitro data.

Clinical Trial Data Summary

| Parameter | Effect of MK-1903 | Notes | References |

| Plasma Free Fatty Acids (FFAs) | Robust and acute decrease | The primary and most significant pharmacological effect observed in humans. | [1][2][3][5] |

| Serum Lipids (LDL-C, HDL-C, Triglycerides) | Weak or no clinically meaningful effect | This was a key finding that differentiated MK-1903 from niacin and challenged the prevailing hypothesis of niacin's mechanism of action for dyslipidemia. | [1][4][5] |

Signaling Pathways

MK-1903 exerts its effects by activating GPR109a, which is known to signal through at least two distinct pathways: the canonical Gαi-mediated pathway and a non-canonical β-arrestin-mediated pathway.

Gαi-Mediated Signaling Pathway

The primary and best-understood signaling pathway for GPR109a agonists like MK-1903 involves the coupling to an inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP in adipocytes is directly responsible for the anti-lipolytic effect, leading to a decrease in the release of free fatty acids into the circulation.

β-Arrestin-Mediated Signaling Pathway

In addition to G-protein coupling, GPR109a activation can also lead to the recruitment of β-arrestin. This pathway is thought to be involved in receptor desensitization and internalization, as well as initiating a separate wave of signaling events. For some GPR109a agonists, the β-arrestin pathway has been linked to the flushing side effect, which is mediated by the release of prostaglandins. The extent to which MK-1903, as a full agonist, engages this pathway has not been explicitly detailed in the available literature. The development of "biased agonists" that selectively activate the Gαi pathway over the β-arrestin pathway is a key strategy to develop non-flushing GPR109a agonists.

References

- 1. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Target of MK-1903: A G-Protein Coupled Receptor Agonist for Dyslipidemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1903 is a potent and selective agonist for the G-protein coupled receptor 109a (GPR109a), also known as hydroxycarboxylic acid receptor 2 (HCA2). This receptor is the primary molecular target for the lipid-lowering effects of nicotinic acid (niacin).[1][2] MK-1903 was developed as a therapeutic agent for the treatment of dyslipidemia, aiming to provide the beneficial lipid-modifying effects of niacin with an improved side-effect profile. This technical guide provides a comprehensive overview of the core target of MK-1903, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Target and Mechanism of Action

The primary pharmacological target of MK-1903 is the GPR109a receptor, a member of the Gi/o-coupled GPCR family.[1][2] GPR109a is predominantly expressed in adipocytes and immune cells, including spleen cells.[1][2] Upon binding of an agonist such as MK-1903, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein complex.

The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] In adipocytes, this reduction in cAMP leads to the inhibition of hormone-sensitive lipase, which in turn decreases the hydrolysis of triglycerides and subsequently reduces the release of free fatty acids (FFAs) into the plasma.[1][2] The lowering of plasma FFAs is a key mechanism underlying the therapeutic effects of GPR109a agonists in dyslipidemia.

Beyond the canonical Gαi-mediated pathway, GPR109a activation can also trigger signaling through β-arrestin pathways. This can lead to the activation of other downstream effectors, such as the ERK1/2 signaling cascade. The engagement of these different pathways may contribute to both the therapeutic effects and potential side effects of GPR109a agonists.

Quantitative Pharmacological Data

The potency and selectivity of MK-1903 for the human GPR109a receptor have been characterized in various in vitro assays.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| MK-1903 | HTRF-cAMP | CHO-K1 (human GPR109a) | EC50 | 12.9 nM | [3] |

| Niacin | HTRF-cAMP | CHO-K1 (human GPR109a) | EC50 | 51 nM | [4][5] |

| MK-1903 | GPCR & Ion Channel Panel | Various | IC50 | >10 µM | [3] |

Table 1: In Vitro Potency and Selectivity of MK-1903. HTRF-cAMP: Homogeneous Time-Resolved Fluorescence-cyclic AMP; CHO-K1: Chinese Hamster Ovary K1 cells; EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

Signaling Pathway

The activation of GPR109a by MK-1903 initiates a signaling cascade that ultimately leads to the reduction of plasma free fatty acids.

Figure 1: MK-1903 Signaling Pathway via GPR109a. Activation of GPR109a by MK-1903 leads to the inhibition of adenylyl cyclase and subsequent reduction in cAMP, as well as activation of the β-arrestin pathway.

Experimental Protocols

In Vitro HTRF-cAMP Assay

This protocol describes a method to determine the potency of GPR109a agonists by measuring changes in intracellular cAMP levels.

1. Cell Culture and Plating:

- Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR109a receptor in appropriate growth medium.

- Harvest cells and resuspend in stimulation buffer.

- Dispense 5 µL of the cell suspension into each well of a 384-well low-volume microplate.

2. Compound Preparation and Addition:

- Prepare serial dilutions of MK-1903 and a reference agonist (e.g., niacin) in stimulation buffer.

- Add 5 µL of the compound dilutions to the respective wells.

- Include control wells with stimulation buffer only (basal cAMP level) and a known adenylyl cyclase activator like forskolin (maximal cAMP level).

3. Incubation:

- Seal the plate and incubate at room temperature for 30 minutes.

4. Lysis and Detection:

- Add 5 µL of HTRF cAMP-d2 (acceptor) reagent to each well.

- Add 5 µL of HTRF anti-cAMP-cryptate (donor) reagent to each well.

- Incubate for 1 hour at room temperature, protected from light.

5. Data Acquisition and Analysis:

- Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

- Calculate the 665/620 nm ratio for each well.

- The HTRF signal is inversely proportional to the intracellular cAMP concentration.

- Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

cell_plating [label="Plate CHO-GPR109a cells"];

compound_addition [label="Add MK-1903/Niacin dilutions"];

incubation_1 [label="Incubate 30 min at RT"];

detection_reagent [label="Add HTRF detection reagents"];

incubation_2 [label="Incubate 60 min at RT"];

read_plate [label="Read HTRF signal"];

data_analysis [label="Calculate EC50"];

end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> cell_plating;

cell_plating -> compound_addition;

compound_addition -> incubation_1;

incubation_1 -> detection_reagent;

detection_reagent -> incubation_2;

incubation_2 -> read_plate;

read_plate -> data_analysis;

data_analysis -> end;

}

Figure 2: HTRF-cAMP Assay Experimental Workflow. A streamlined workflow for determining the in vitro potency of GPR109a agonists.

In Vivo Measurement of Plasma Free Fatty Acids in Rats

This protocol outlines a general procedure for assessing the in vivo efficacy of MK-1903 by measuring its effect on plasma FFA levels in rats.

1. Animal Acclimation and Fasting:

- Acclimate male Sprague-Dawley rats to the housing conditions for at least 3 days.

- Fast the rats overnight (approximately 16 hours) with free access to water before the experiment.

2. Compound Administration:

- Prepare a formulation of MK-1903 in a suitable vehicle (e.g., 0.5% methylcellulose).

- Administer MK-1903 or vehicle control orally via gavage at various doses (e.g., 0.01 to 10 mg/kg).

3. Blood Sampling:

- At predetermined time points after dosing (e.g., 0, 1, 2, 4, 6, and 8 hours), collect blood samples (approximately 0.2 mL) from the tail vein into tubes containing an anticoagulant (e.g., EDTA).

- Immediately place the blood samples on ice.

4. Plasma Preparation:

- Centrifuge the blood samples at 4°C to separate the plasma.

- Transfer the plasma supernatant to fresh tubes and store at -80°C until analysis.

5. FFA Analysis:

- Thaw the plasma samples on ice.

- Use a commercially available enzymatic colorimetric assay kit for the quantitative determination of non-esterified fatty acids (NEFA).

- Follow the manufacturer's instructions for the assay, which typically involves the acylation of coenzyme A by the fatty acids, followed by oxidation and a colorimetric reaction.

- Measure the absorbance at the specified wavelength using a microplate reader.

- Calculate the FFA concentration in each sample based on a standard curve.

6. Data Analysis:

- Plot the plasma FFA concentration versus time for each treatment group.

- Calculate the percentage reduction in FFA levels compared to the vehicle control group at each time point.

- Determine the dose-response relationship for the FFA-lowering effect of MK-1903.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

acclimation [label="Acclimate & Fast Rats"];

dosing [label="Administer MK-1903/Vehicle"];

blood_collection [label="Collect Blood Samples (Time course)"];

plasma_separation [label="Prepare Plasma"];

ffa_assay [label="Perform FFA Assay"];

data_analysis [label="Analyze FFA Reduction"];

end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> acclimation;

acclimation -> dosing;

dosing -> blood_collection;

blood_collection -> plasma_separation;

plasma_separation -> ffa_assay;

ffa_assay -> data_analysis;

data_analysis -> end;

}

Figure 3: In Vivo Free Fatty Acid Measurement Workflow. A typical experimental workflow for assessing the FFA-lowering effects of MK-1903 in a rat model.

Conclusion

MK-1903 is a potent and selective GPR109a agonist that effectively lowers plasma free fatty acids through the inhibition of adenylyl cyclase in adipocytes. Its well-defined mechanism of action and demonstrated in vivo efficacy made it a promising candidate for the treatment of dyslipidemia. The experimental protocols and signaling pathway information provided in this guide offer a technical foundation for further research and development of GPR109a-targeted therapies. Further investigation into the nuanced roles of β-arrestin-mediated signaling may unveil additional therapeutic opportunities and a more complete understanding of the pharmacological profile of this class of compounds.

References

- 1. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

MK-1903: A Technical Whitepaper on its GPR109a Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-1903 is a potent and selective agonist of the G protein-coupled receptor 109a (GPR109a), also known as hydroxycarboxylic acid receptor 2 (HCA2). This receptor is the molecular target for niacin (nicotinic acid), a long-standing therapeutic for dyslipidemia. MK-1903 was developed to mimic the beneficial anti-lipolytic effects of niacin, mediated through GPR109a, with the potential for an improved side-effect profile. This technical guide provides an in-depth overview of the GPR109a agonist activity of MK-1903, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows. While MK-1903 demonstrated robust lowering of free fatty acids (FFAs) in preclinical and clinical studies, its impact on broader serum lipid profiles was less pronounced than that of niacin, suggesting a divergence in their mechanisms of action.[1][2] This has led to the hypothesis that some of niacin's lipid-modifying effects may be independent of GPR109a agonism.

Introduction to MK-1903 and GPR109a

GPR109a is a Gi protein-coupled receptor predominantly expressed in adipocytes and immune cells, including microglia.[1][2] Its activation by agonists such as niacin and the endogenous ligand β-hydroxybutyrate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In adipocytes, this signaling cascade inhibits lipolysis, leading to a reduction in circulating free fatty acids (FFAs). MK-1903, a tricyclic pyrazole carboxylic acid, was designed as a potent and selective GPR109a agonist to harness this anti-lipolytic effect for the treatment of dyslipidemia.[1]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for MK-1903.

Table 1: In Vitro Activity of MK-1903 at GPR109a

| Parameter | Value | Species | Assay Type | Reference |

| EC50 | 12.9 nM | Human | HTRF-cAMP Assay | N/A |

| Binding Affinity (Ki) | Data not available | - | - | - |

| β-arrestin Recruitment (EC50) | Data not available | - | - | - |

| Selectivity | No significant activity at a panel of other GPCRs and ion channels (IC50s >10 µM) | Human | Various | N/A |

Table 2: Preclinical In Vivo Efficacy of MK-1903

| Species | Dosing | Duration | Key Findings | Reference |

| Rat (fasted) | 0.001 - 100 mg/kg | Acute | Dose-dependent reduction in plasma free fatty acid levels. | N/A |

Table 3: Clinical Trial Data for MK-1903

| Phase | Population | Dosing | Duration | Key Findings | Reference |

| Phase I | Healthy Volunteers | Single ascending doses | Acute | Robust, dose-dependent decrease in plasma free fatty acids. | [1] |

| Phase II | Dyslipidemic patients | Not specified | Not specified | Weak effect on serum lipids (triglycerides, HDL-C) compared to niacin. | [1] |

GPR109a Signaling Pathways

Activation of GPR109a by an agonist like MK-1903 initiates a cascade of intracellular events. The canonical pathway involves the activation of inhibitory G proteins (Gi/o), leading to the suppression of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, GPR109a activation can also trigger a distinct signaling pathway involving β-arrestin recruitment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the GPR109a agonist activity of MK-1903.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

References

MK-1903: A Technical Overview of a Selective GPR109a Agonist

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

MK-1903 is a potent and selective full agonist of the G-protein coupled receptor 109a (GPR109a), also known as the hydroxycarboxylic acid receptor 2 (HCA2). Developed as a potential therapeutic agent for dyslipidemia, its primary mechanism of action was intended to mimic the beneficial lipid-modifying effects of niacin, a known GPR109a agonist. Preclinical and early clinical development demonstrated that while MK-1903 effectively reduces plasma free fatty acids (FFAs), it does not produce the significant changes in the broader lipid profile, such as lowering LDL-C and raising HDL-C, that are characteristic of niacin. This pivotal finding has been instrumental in reshaping the understanding of niacin's pharmacology, suggesting that its primary lipid-modifying effects are mediated through pathways independent of GPR109a agonism and FFA suppression. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and development of MK-1903, presenting available data, experimental methodologies, and key signaling pathways.

Discovery and Medicinal Chemistry

MK-1903, chemically identified as (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid, emerged from a medicinal chemistry program focused on identifying potent and selective GPR109a agonists.[1][2] The developmental aim was to create a compound that retained the FFA-lowering effect of niacin, which was hypothesized to be the primary driver of its lipid-modifying properties, while potentially offering an improved side-effect profile. MK-1903 is a tricyclic pyrazole carboxylic acid derivative that was identified as a promising candidate due to its high potency and selectivity for GPR109a.[1]

Mechanism of Action

MK-1903 acts as a full agonist at the GPR109a receptor. GPR109a is a Gi/Go-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] In adipocytes, this reduction in cAMP leads to the inhibition of hormone-sensitive lipase, which in turn suppresses the hydrolysis of triglycerides and reduces the release of free fatty acids into the circulation.[1]

Signaling Pathway

The activation of GPR109a by MK-1903 initiates a well-defined intracellular signaling cascade.

Caption: GPR109a signaling cascade initiated by MK-1903.

Preclinical and Clinical Development

Preclinical Studies

MK-1903 underwent a series of preclinical evaluations to assess its potency, selectivity, and pharmacokinetic profile.

Table 1: Preclinical Data Summary

| Parameter | Species | Value/Result |

| Potency | ||

| GPR109a EC50 | - | Quantitative data not publicly available |

| Selectivity | ||

| GPR109b Activity | - | No significant activity reported |

| Pharmacokinetics | Rat | |

| Cmax | - | Quantitative data not publicly available |

| Tmax | - | Quantitative data not publicly available |

| Half-life (t1/2) | - | Quantitative data not publicly available |

| Oral Bioavailability | - | Quantitative data not publicly available |

Preclinical studies indicated that MK-1903 was well-tolerated and did not present any apparent safety concerns, supporting its advancement into clinical trials.[1][2]

Clinical Trials

MK-1903 progressed into Phase I and subsequently Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.[1][2]

Phase I Studies:

The primary outcome of the Phase I trials was the significant and robust dose-dependent reduction in plasma free fatty acids in human subjects.[1][2]

Table 2: Phase I Clinical Trial - Free Fatty Acid Reduction

| Dose | Time Point | Mean FFA Reduction (%) |

| Specific dosage and time course data not publicly available |

Phase II Studies:

Experimental Protocols

Detailed experimental protocols for the key assays used in the development of MK-1903 are crucial for reproducibility and further research.

HTRF cAMP Assay for GPR109a Agonist Potency

This assay is used to determine the potency of compounds like MK-1903 in activating the Gi-coupled GPR109a receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

-

CHO-K1 cells stably expressing human GPR109a

-

Assay buffer (e.g., PBS with 1 mM IBMX)

-

MK-1903 and other test compounds

-

Forskolin

-

HTRF cAMP assay kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP cryptate

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation: Culture and harvest CHO-K1-hGPR109a cells. Resuspend the cells in assay buffer to the desired concentration.

-

Compound Plating: Serially dilute MK-1903 in DMSO and then in assay buffer. Add the diluted compound to the assay plate.

-

Cell Addition: Dispense the cell suspension into the wells of the assay plate containing the test compounds.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).

-

Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in lysis buffer to each well.

-

Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the concentration-response curves to determine the EC50 values for each compound.

Caption: Experimental workflow for the HTRF cAMP assay.

Preclinical Pharmacokinetic Study in Rats

This protocol outlines a typical study to determine the pharmacokinetic parameters of MK-1903 in rats following oral administration.

Animals:

-

Male Sprague-Dawley rats

Procedure:

-

Dosing: Administer a single oral dose of MK-1903 formulated in a suitable vehicle to a cohort of rats.

-

Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of MK-1903 in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (elimination half-life).

Conclusion

The discovery and development of MK-1903 represent a significant milestone in the study of GPR109a and lipid metabolism. While it did not achieve its primary therapeutic goal of becoming a niacin-mimetic for dyslipidemia, the program provided invaluable insights into the pharmacology of niacin. The finding that potent GPR109a agonism and subsequent FFA lowering are not the primary drivers of niacin's effects on LDL-C and HDL-C has redirected research efforts in this field. The technical data and methodologies associated with MK-1903's development continue to be a valuable resource for scientists and researchers in the field of drug discovery and metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MK-1903 in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-1903 is a potent and selective agonist of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2][3] This receptor is the molecular target for niacin (nicotinic acid), a long-used therapeutic for dyslipidemia. Initial preclinical and early-phase clinical studies with MK-1903 demonstrated a robust decrease in plasma free fatty acids (FFAs) in humans.[1][2][3] However, contrary to the long-held "FFA hypothesis" of niacin's action, this potent reduction in FFAs did not translate into clinically meaningful improvements in the broader serum lipid profile, such as reductions in low-density lipoprotein (LDL) cholesterol or increases in high-density lipoprotein (HDL) cholesterol.[4] This guide provides an in-depth technical overview of the mechanism of action of MK-1903, summarizes the available clinical trial data, and details the experimental protocols used to elucidate its role in fatty acid metabolism. The findings surrounding MK-1903 have been pivotal in refining the scientific understanding of GPR109A signaling and its complex relationship with lipid metabolism, suggesting that the beneficial lipid-modifying effects of niacin may be mediated through pathways independent of GPR109A-driven FFA reduction.[1][2][4]

Mechanism of Action: GPR109A Agonism and Downstream Signaling

MK-1903 exerts its primary effect on fatty acid metabolism through its action as a potent agonist of the GPR109A receptor, which is highly expressed in adipocytes. The binding of MK-1903 to GPR109A initiates a downstream signaling cascade that ultimately leads to the inhibition of lipolysis.

The key steps in this signaling pathway are as follows:

-

Receptor Activation: MK-1903 binds to and activates the GPR109A receptor on the surface of adipocytes.

-

G-protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi/Go).

-

Inhibition of Adenylyl Cyclase: This coupling leads to the inhibition of the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Inactivation of Protein Kinase A (PKA): Lower levels of cAMP lead to a reduction in the activity of protein kinase A (PKA).

-

Dephosphorylation of Hormone-Sensitive Lipase (HSL): PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides. Reduced PKA activity leads to the dephosphorylation and inactivation of HSL.

-

Inhibition of Lipolysis: The inactivation of HSL inhibits the hydrolysis of stored triglycerides into free fatty acids and glycerol.

-

Decreased FFA Release: This culminates in a significant reduction in the release of FFAs from adipose tissue into the bloodstream.

Signaling Pathway Diagram

Caption: GPR109A signaling cascade initiated by MK-1903 in adipocytes.

Quantitative Data from Clinical Studies

MK-1903 underwent Phase I and Phase II clinical trials to evaluate its safety, tolerability, and efficacy in modulating lipid profiles. While full datasets are not publicly available in comprehensive tables, the outcomes have been consistently reported across multiple publications. The primary finding was a clear divergence between the effect on free fatty acids and the effect on the broader lipid panel.

| Parameter | Effect of MK-1903 | Source |

| Plasma Free Fatty Acids (FFAs) | Robust and acute decrease | [1][2][3] |

| Low-Density Lipoprotein (LDL) Cholesterol | Weak or no significant effect | [4] |

| High-Density Lipoprotein (HDL) Cholesterol | Weak or no significant effect | [4] |

| Triglycerides | Weak or no significant effect | [4] |

Summary of Findings:

The clinical data demonstrated that despite being a potent GPR109A agonist and effectively suppressing lipolysis, MK-1903 failed to replicate the full spectrum of lipid-modifying effects seen with niacin. This suggests that the mechanisms by which niacin alters LDL, HDL, and triglyceride levels are likely independent of GPR109A-mediated FFA reduction.[1][4]

Experimental Protocols

Representative Phase II Clinical Trial Protocol (Based on MK1903-004)

This protocol is a representative design for a Phase II clinical trial investigating a GPR109A agonist like MK-1903 in patients with dyslipidemia, based on publicly available information for the MK1903-004 study.

Study Title: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Lipid-Modifying Effect and Tolerability of MK-1903 in Patients with Dyslipidemia.

Objectives:

-

Primary: To evaluate the effect of MK-1903 compared to placebo on the lipid profile (LDL-C, HDL-C, Triglycerides) after a specified treatment period.

-

Secondary: To assess the effect of MK-1903 on plasma free fatty acid levels. To evaluate the safety and tolerability of MK-1903.

Inclusion Criteria:

-

Male and female participants not of reproductive potential.

-

Diagnosis of dyslipidemia (e.g., elevated LDL-C or triglycerides).

-

Not currently on statin or other lipid-modifying therapy.

Exclusion Criteria:

-

Female participants of reproductive potential, pregnant, or breastfeeding.

-

History of cancer within the last 5 years.

-

Recent history of drug or alcohol abuse.

-

Type 1 or Type 2 diabetes mellitus.

-

Poorly controlled cardiac arrhythmias.

-

Significant kidney or liver disease.

-

Use of medications known to interact with the investigational product.

Study Design:

-

Screening Period: To assess eligibility based on inclusion/exclusion criteria.

-

Placebo Run-in: A period where all participants receive a placebo to establish baseline and ensure compliance.

-

Randomization: Eligible participants are randomly assigned to receive either MK-1903 or a matching placebo.

-

Treatment Period: Participants self-administer the assigned treatment for a predefined duration (e.g., 4-12 weeks).

-

Follow-up: A period after the final dose to monitor for any delayed adverse effects.

Assessments:

-

Lipid Panel: Total cholesterol, LDL-C, HDL-C, and triglycerides measured from fasting blood samples at baseline and specified time points during the treatment period.

-

Free Fatty Acids: Plasma FFA concentrations measured from fasting blood samples.

-

Safety: Monitoring of adverse events, clinical laboratory tests (hematology, chemistry), vital signs, and electrocardiograms (ECGs).

Workflow Diagram for a Representative Clinical Trial

Caption: A generalized workflow for a Phase II clinical trial.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay Protocol

This assay is used to determine the potency of compounds like MK-1903 as agonists for the GPR109A receptor by measuring changes in intracellular cAMP levels.

Principle: This is a competitive immunoassay. A Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP are used. Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. A high level of endogenous cAMP results in a low HTRF signal, and vice versa.

Materials:

-

CHO-K1 cells stably expressing the human GPR109A receptor.

-

HTRF cAMP assay kit (containing Eu-cryptate anti-cAMP antibody and d2-labeled cAMP).

-

Test compound (MK-1903) and reference agonist (Niacin).

-

Assay buffer.

-

384-well low-volume microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation: Culture GPR109A-expressing CHO-K1 cells to the appropriate confluency. Harvest and resuspend the cells in assay buffer to the desired concentration.

-

Compound Preparation: Prepare serial dilutions of MK-1903 and the reference agonist (niacin) in assay buffer.

-

Assay Plating:

-

Dispense a specific volume of the cell suspension into the wells of a 384-well plate.

-

Add the diluted compounds to the respective wells.

-

Include control wells (cells with no compound, and cells with a known activator of adenylyl cyclase like forskolin for Gi-coupled receptors).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for receptor stimulation and changes in intracellular cAMP levels.

-

Lysis and Detection: Add the HTRF detection reagents (Eu-cryptate anti-cAMP antibody and d2-labeled cAMP) to all wells.

-

Second Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the immunoassay to reach equilibrium.

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the ratio of the two emission signals and normalize the data. Plot the response versus the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absolute quantitative lipidomics reveals lipids profiling in liver of mice with early-stage alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-1903 and its Effect on Adipocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-1903 is a potent and selective agonist of the G-protein coupled receptor 109A (GPR109a), also known as niacin receptor 1 (NIACR1). This receptor is prominently expressed on the surface of adipocytes and is the molecular target for the lipid-modifying effects of nicotinic acid (niacin). The primary and most well-documented effect of MK-1903 on adipocytes is the acute inhibition of lipolysis, the process by which stored triglycerides are broken down into free fatty acids (FFAs) and glycerol. This guide provides a comprehensive overview of the mechanism of action of MK-1903 on adipocytes, detailing the underlying signaling pathways, experimental protocols for its study, and a summary of its observed effects. While developed to replicate the FFA-lowering effects of niacin, clinical studies have revealed that acute inhibition of lipolysis by GPR109a agonism does not fully translate to the broad lipid-modifying benefits of niacin, suggesting a divergence in their mechanisms of action.

Introduction

Adipose tissue plays a crucial role in energy homeostasis, primarily by storing excess energy as triglycerides and releasing free fatty acids during periods of energy demand. The process of lipolysis is tightly regulated by hormonal and neuronal signals. Dysregulation of adipocyte function and FFA metabolism is a hallmark of metabolic diseases such as obesity and type 2 diabetes.

MK-1903 was developed as a full GPR109a agonist with the aim of mimicking the potent FFA-lowering effects of niacin, a long-used therapeutic for dyslipidemia. Activation of GPR109a on adipocytes by agonists like niacin and MK-1903 leads to a rapid and transient reduction in plasma FFA levels.[1][2] This technical guide delves into the specific interactions of MK-1903 with adipocytes, providing a resource for researchers in the field of metabolic disease and drug discovery.

Mechanism of Action of MK-1903 in Adipocytes

The primary effect of MK-1903 on adipocytes is the suppression of lipolysis through the activation of the GPR109a receptor.

GPR109a Signaling Pathway

GPR109a is a Gi/o-coupled receptor. The binding of MK-1903 to GPR109a on the adipocyte plasma membrane initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels, in turn, lead to decreased activity of Protein Kinase A (PKA). PKA is a critical enzyme in the lipolytic pathway as it phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin 1, a protein that coats the lipid droplet and regulates lipase access. By inhibiting this cascade, MK-1903 effectively reduces the breakdown of triglycerides and the subsequent release of FFAs and glycerol from the adipocyte.[3]

Quantitative Data on the Effects of MK-1903

While specific preclinical data on MK-1903's direct effects on cultured adipocytes are limited in the public domain, its potent agonistic activity on GPR109a and its in vivo effects on plasma FFAs are well-documented.

| Parameter | Organism/System | Value | Reference |

| GPR109a Agonism | |||

| EC50 for human GPR109a | In vitro assay | Potent (specific value not publicly available) | [1] |

| In Vivo Effect on Plasma FFAs | |||

| FFA Reduction | Humans (Phase 1 Clinical Trial) | Robust decrease | [1][2] |

| FFA Reduction | Humans (Phase 2 Clinical Trial) | Acute lowering | [4] |

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the effects of GPR109a agonists like MK-1903 on adipocytes.

Adipocyte Culture and Differentiation

Objective: To obtain mature adipocytes for in vitro experiments. The 3T3-L1 cell line is a common model.

Protocol:

-

Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin).

-

Maintenance (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).

-

Maturation (Day 4 onwards): Replace the medium every 2 days with DMEM containing 10% FBS. Mature, lipid-laden adipocytes are typically ready for experiments between days 8 and 12.

In Vitro Lipolysis Assay

Objective: To quantify the inhibitory effect of MK-1903 on lipolysis by measuring the release of glycerol or free fatty acids.

Protocol:

-

Cell Plating: Plate mature 3T3-L1 adipocytes in 24- or 96-well plates.

-

Starvation: Wash the cells with phosphate-buffered saline (PBS) and incubate in serum-free DMEM for 2-4 hours.

-

Treatment: Replace the medium with Krebs-Ringer bicarbonate buffer containing 2% bovine serum albumin (BSA). Add various concentrations of MK-1903 or vehicle control.

-

Stimulation: To measure the inhibition of stimulated lipolysis, add a lipolytic agent such as isoproterenol (a β-adrenergic agonist) to all wells except the basal control.

-

Incubation: Incubate the plate at 37°C for 1-3 hours.

-

Sample Collection: Collect the incubation medium for analysis.

-

Quantification:

-

Glycerol Release: Measure the glycerol concentration in the medium using a commercial colorimetric or fluorometric assay kit.

-

FFA Release: Measure the FFA concentration in the medium using a commercial non-esterified fatty acid (NEFA) assay kit.

-

-

Data Analysis: Normalize the glycerol or FFA release to the total protein content of the cells in each well. Calculate the percentage inhibition of lipolysis at each concentration of MK-1903 compared to the stimulated control.

Cyclic AMP (cAMP) Measurement

Objective: To determine the effect of MK-1903 on intracellular cAMP levels.

Protocol:

-

Cell Preparation: Use mature 3T3-L1 adipocytes cultured in multi-well plates.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX for 10-15 minutes to prevent cAMP degradation.

-

Treatment: Add various concentrations of MK-1903 or vehicle control.

-

Stimulation: Add a stimulator of adenylyl cyclase, such as forskolin, to all wells except the basal control.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

-

Quantification: Measure the cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay kit.

-

Data Analysis: Normalize cAMP levels to total protein content and express the results as a percentage of the forskolin-stimulated control.

Western Blot for Hormone-Sensitive Lipase (HSL) Phosphorylation

Objective: To assess the effect of MK-1903 on the phosphorylation state of HSL.

Protocol:

-

Cell Treatment: Treat mature 3T3-L1 adipocytes with MK-1903 and/or a lipolytic stimulus (e.g., isoproterenol) for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with a primary antibody specific for phosphorylated HSL (e.g., at Ser660).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated HSL signal to the total HSL signal from a parallel blot or after stripping and re-probing the same membrane.

Effect on Adipocyte Differentiation and Gene Expression

The primary role of GPR109a activation in mature adipocytes is the regulation of lipolysis. However, the expression of GPR109a itself can be regulated during adipogenesis. Studies have shown that the expression of GPR109a is linked to the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis. Treatment of preadipocytes with PPARγ agonists can increase GPR109a expression.

The effect of MK-1903 on the differentiation process of preadipocytes is not well-characterized. The transcriptional cascade of adipogenesis involves the sequential activation of key transcription factors, including PPARγ and CCAAT/enhancer-binding protein alpha (C/EBPα). While GPR109a activation is not a primary driver of differentiation, its downstream effects on cellular metabolism could potentially influence this process. Further research is needed to elucidate any direct role of MK-1903 in adipogenesis.

Conclusion

MK-1903 is a potent GPR109a agonist that effectively inhibits lipolysis in adipocytes by reducing intracellular cAMP levels and subsequently decreasing the activity of hormone-sensitive lipase. This mechanism leads to a robust but transient decrease in plasma free fatty acids. While this was initially a promising therapeutic strategy for dyslipidemia, clinical findings have demonstrated that this acute anti-lipolytic effect, mediated by GPR109a, is not sufficient to replicate the full spectrum of beneficial lipid modifications observed with niacin. This highlights the complexity of lipid metabolism and suggests that the therapeutic effects of niacin may involve GPR109a-independent pathways. Nevertheless, MK-1903 remains a valuable research tool for elucidating the specific roles of GPR109a signaling in adipocyte biology and overall energy metabolism. The experimental protocols outlined in this guide provide a framework for the continued investigation of GPR109a agonists and their impact on adipocyte function.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-term niacin treatment induces insulin resistance and adrenergic responsiveness in adipocytes by adaptive downregulation of phosphodiesterase 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

MK-1903: A Comprehensive Technical Guide to its Selectivity for the HCA2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Selectivity Profile of MK-1903

The selectivity of a compound is a critical determinant of its therapeutic potential, minimizing off-target effects and enhancing its safety profile. MK-1903 has been demonstrated to be a highly selective agonist for the HCA2 receptor.

| Receptor/Target | Assay Type | Parameter | Value | Reference Compound (Niacin) |

| HCA2 (GPR109A) | HTRF-cAMP Assay | EC50 | 12.9 nM | 51 nM |

| GPR109B | Radioligand Binding | % Inhibition @ 10 µM | No significant binding | - |

| Panel of GPCRs & Ion Channels | Radioligand Binding | IC50 | >10 µM for all tested | - |

Table 1: Quantitative analysis of MK-1903's selectivity for the HCA2 receptor. This table summarizes the potency and selectivity of MK-1903 from functional and binding assays.[2][3]

HCA2 Receptor Signaling Pathway

References

- 1. Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into the human niacin receptor HCA2-Gi signalling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacology of MK-1903

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1903, chemically known as (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid, is a potent and selective agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1] It was developed as a potential therapeutic agent for the treatment of dyslipidemia. This guide provides a comprehensive overview of the pharmacology of MK-1903, including its mechanism of action, in vitro and in vivo effects, and available clinical data.

Mechanism of Action

MK-1903 exerts its pharmacological effects primarily through the activation of the GPR109A receptor, a Gi/Go-coupled GPCR.[2] The binding of MK-1903 to GPR109A initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] In adipocytes, this reduction in cAMP levels leads to the inhibition of hormone-sensitive lipase, thereby decreasing the lipolysis of triglycerides and subsequently reducing the release of free fatty acids (FFAs) into the circulation.[1][3]

Signaling Pathways

The primary signaling pathway for MK-1903 is through the GPR109A receptor and subsequent modulation of cAMP levels.

In addition to its effects in adipocytes, MK-1903 has been shown to exert anti-inflammatory effects in spinal microglia. This action is mediated by the activation of microglial GPR109A, which leads to the suppression of p38 MAPK activity and a reduction in the production of interleukin-18 (IL-18).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Meta‐analysis of Pharmacokinetic/Pharmacodynamic Results of 3 Phase 1 Studies with Biosimilar Pegfilgrastim - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MK-1903 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1903 is a potent and selective full agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] GPR109A is expressed in various cell types, including adipocytes and immune cells such as monocytes and macrophages.[2][3] Activation of GPR109A by agonists like MK-1903 initiates a signaling cascade that primarily involves the inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This mechanism underlies many of the biological effects of GPR109A activation, including the inhibition of lipolysis in adipocytes and the modulation of inflammatory responses in immune cells.[2][4]

These application notes provide detailed protocols for utilizing MK-1903 in various cell culture-based assays to investigate its effects on GPR109A signaling, cell viability, and inflammatory responses.

Data Presentation

In Vitro Activity of GPR109A Agonists

| Compound | Target | Assay | Cell Line | EC50 | Reference |

| MK-1903 | Human GPR109A | cAMP Inhibition | CHO-K1 (transfected) | 12.9 nM | [5](--INVALID-LINK--) |

| Niacin | Human GPR109A | cAMP Inhibition | CHO-K1 (transfected) | 51 nM | [5](--INVALID-LINK--) |

| Butyrate | Human GPR109A | Apoptosis Induction | Colon Cancer Cells | ~1.6 mM | [6] |

| β-hydroxybutyrate | Human GPR109A | GPR109A Activation | - | ~0.7 mM | [6][7] |

| MK-0354 | Human GPR109A | GPR109A Activation | - | 1.65 µM | [1] |

| MK-6892 | Human GPR109A | GTPγS Binding | - | 16 nM | [1] |

Signaling Pathway

GPR109A Signaling Cascade

Activation of GPR109A by MK-1903 triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The Gαi subunit dissociates from the Gβγ subunits and inhibits adenylyl cyclase, resulting in decreased production of intracellular cAMP. The Gβγ subunits can also activate downstream signaling pathways. Additionally, GPR109A signaling can involve β-arrestin recruitment, which can mediate receptor internalization and G-protein-independent signaling.[2]

Caption: GPR109A signaling pathway activated by MK-1903.

Experimental Protocols

Preparation of MK-1903 Stock Solution

Materials:

-

MK-1903 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the manufacturer's instructions, prepare a high-concentration stock solution of MK-1903 (e.g., 10-100 mM) in DMSO. For example, for a 10 mM stock solution of MK-1903 (Molecular Weight: 164.16 g/mol ), dissolve 1.64 mg of MK-1903 in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Note: When preparing working concentrations for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

cAMP Inhibition Assay in GPR109A-expressing Cells

This protocol is designed to measure the ability of MK-1903 to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A (e.g., HEK293 or CHO cells stably expressing GPR109A).

Materials:

-

GPR109A-expressing cells (e.g., HEK293-GPR109A)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MK-1903 stock solution

-

Forskolin

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well white or black clear-bottom tissue culture plates

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

MK-1903 Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing MK-1903, a potent and selective full agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, in various in vitro settings. MK-1903 serves as a valuable tool for investigating the roles of GPR109A in metabolic and inflammatory pathways.

Mechanism of Action

MK-1903 activates the Gαi/o-coupled receptor GPR109A. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is central to the anti-lipolytic effects observed in adipocytes and the anti-inflammatory responses in immune cells such as macrophages and microglia.

Quantitative Data Summary

The following table summarizes the effective concentrations of MK-1903 in various in vitro assays. This data is essential for designing experiments and interpreting results.

| Cell Line | Assay Type | Parameter | Effective Concentration | Citation |

| CHO-K1 (expressing human GPR109A) | HTRF-cAMP Assay | EC50 | 12.9 nM | [1] |

| 3T3-L1 Adipocytes | Lipolysis Assay (Glycerol Release) | Inhibition of Lipolysis | Concentration-dependent | General Protocol |

| RAW 264.7 Macrophages | Cytokine Release Assay (e.g., TNF-α, IL-6) | Inhibition of LPS-induced cytokine release | Concentration-dependent | General Protocol |

| BV-2 Microglia | Microglia Activation Assay (e.g., NO production) | Inhibition of LPS-induced activation | Concentration-dependent | General Protocol |

Experimental Protocols

GPR109A-Mediated cAMP Inhibition Assay in CHO-K1 Cells

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of forskolin-stimulated cAMP production in Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A.

Materials:

-

CHO-K1 cells stably expressing human GPR109A

-

Cell culture medium (e.g., Ham's F12, 10% FBS, antibiotics)

-

Assay buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX)

-

MK-1903

-

Forskolin

-

HTRF cAMP detection kit

-

384-well white plates

Procedure:

-

Cell Culture: Culture CHO-K1-hGPR109A cells in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Harvest cells and seed them into 384-well white plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of MK-1903 in assay buffer.

-

Assay: a. Aspirate the culture medium from the wells. b. Add 5 µL of the MK-1903 serial dilutions to the respective wells. c. Add 5 µL of forskolin solution (to a final concentration that stimulates 80% of maximal cAMP production) to all wells except the basal control. d. Incubate the plate at room temperature for 30 minutes. e. Add 10 µL of the HTRF cAMP detection reagents (d2-cAMP and anti-cAMP cryptate) to each well. f. Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the log concentration of MK-1903 to determine the EC50 value.

Anti-Lipolysis Assay in 3T3-L1 Adipocytes

This protocol outlines the measurement of glycerol release from differentiated 3T3-L1 adipocytes to assess the anti-lipolytic effect of MK-1903.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

-

MK-1903

-

Isoproterenol (or other lipolytic agent)

-

Glycerol detection reagent

-

96-well plates

Procedure:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol (e.g., using a cocktail of insulin, dexamethasone, and IBMX).

-

Assay: a. Wash the differentiated adipocytes twice with assay buffer. b. Pre-incubate the cells with various concentrations of MK-1903 in assay buffer for 30 minutes at 37°C. c. Stimulate lipolysis by adding a submaximal concentration of isoproterenol (e.g., 1 µM) to the wells (except for the basal control) and incubate for 1-2 hours at 37°C. d. Collect the supernatant from each well.

-

Glycerol Measurement: a. Add the collected supernatant to a new 96-well plate. b. Add the glycerol detection reagent to each well. c. Incubate according to the manufacturer's instructions. d. Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Data Analysis: Generate a standard curve using known glycerol concentrations. Calculate the amount of glycerol released in each sample and express the results as a percentage of the isoproterenol-stimulated control.

Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol describes how to evaluate the anti-inflammatory effect of MK-1903 by measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production in RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

Cell culture medium (e.g., DMEM, 10% FBS, antibiotics)

-

MK-1903

-

Lipopolysaccharide (LPS)

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: a. Pre-treat the cells with various concentrations of MK-1903 for 1-2 hours. b. Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include a vehicle control (no LPS, no MK-1903) and an LPS-only control.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the concentration of MK-1903 to determine the inhibitory effect.

Microglia Activation Assay in BV-2 Cells

This protocol is designed to assess the effect of MK-1903 on the activation of BV-2 microglial cells, typically measured by the production of nitric oxide (NO).

Materials:

-

BV-2 microglial cells

-

Cell culture medium (e.g., DMEM, 10% FBS, antibiotics)

-

MK-1903

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well plates

Procedure:

-

Cell Seeding: Plate BV-2 cells in 96-well plates at a density of 4 x 10^4 to 5 x 10^4 cells/well and allow them to attach overnight.

-

Treatment: a. Pre-incubate the cells with different concentrations of MK-1903 for 1-2 hours. b. Induce inflammation by adding LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitric Oxide Measurement: a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate. c. Incubate for 10-15 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and express the results as a percentage of the LPS-stimulated control.

Visualizations

Caption: GPR109A Signaling Pathway Activation by MK-1903.

Caption: General Experimental Workflow for In Vitro Assays.

References

MK-1903: Solubility Profile and Protocols for In Vitro Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MK-1903 is a potent and selective full agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as G protein-coupled receptor 109A (GPR109A).[1] It demonstrates significantly greater potency than niacin in whole-cell assays.[1] Notably, MK-1903 shows no binding affinity for the GRP109B receptor.[1] This selective agonism makes MK-1903 a valuable tool for investigating the signaling pathways and physiological roles of HCA2, which is involved in processes such as lowering free fatty acids.[2][3] This document provides detailed information on the solubility of MK-1903 in commonly used laboratory solvents, along with protocols for its preparation and use in research applications.

Quantitative Solubility Data

The solubility of MK-1903 has been determined in dimethyl sulfoxide (DMSO) and ethanol. The following table summarizes the maximum concentration to which MK-1903 can be dissolved in these solvents.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |

| DMSO | 100[1] | 16.42 |

| Ethanol | 50[1] | 8.21 |

Note: The molecular weight of MK-1903 is 164.16 g/mol .[1]

Signaling Pathway of MK-1903

MK-1903 exerts its effects by activating the HCA2 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: MK-1903 signaling pathway via the HCA2 receptor.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of stock solutions of MK-1903 in DMSO and ethanol.

Materials:

-

MK-1903 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Ethanol

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Determine the required amount of MK-1903: Based on the desired stock concentration and final volume, calculate the mass of MK-1903 needed. For example, to prepare 1 mL of a 100 mM stock solution in DMSO, you would need 16.42 mg of MK-1903.

-

Weigh the MK-1903: Carefully weigh the calculated amount of MK-1903 powder using an analytical balance and transfer it to a sterile vial.

-

Add the solvent: Add the appropriate volume of either DMSO or ethanol to the vial containing the MK-1903 powder.

-

Dissolve the compound: Tightly cap the vial and vortex thoroughly until the MK-1903 is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution, but care should be taken to avoid degradation.

-

Storage: Store the stock solution at -20°C for long-term storage. For short-term storage (up to a few days), 4°C is acceptable.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols for MK-1903 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1903 is a potent and selective full agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also known as G protein-coupled receptor 109A (GPR109A).[1] GPR109A is a Gi protein-coupled receptor that is activated by niacin and the gut microbial metabolite butyrate. Activation of GPR109A has been shown to mediate anti-inflammatory and tumor-suppressive effects, particularly in the context of colon and breast cancer. These findings suggest that GPR109A is a potential therapeutic target for cancer treatment, and agonists like MK-1903 are valuable tools for preclinical research in mouse models.

These application notes provide a comprehensive overview of the available information on the administration of MK-1903 in mouse models, including its mechanism of action, potential applications in cancer research, and generalized protocols for its use.

Mechanism of Action and Signaling Pathway

MK-1903 exerts its biological effects through the activation of GPR109A. Upon binding of MK-1903, the Gi alpha subunit of the G protein is released, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In the context of cancer, this signaling cascade can induce apoptosis and inhibit cell survival pathways.

Caption: GPR109A signaling pathway activated by MK-1903.

Application in Cancer Mouse Models

Experimental Protocols

The following are generalized protocols for the administration of MK-1903 to mice, based on common laboratory practices and the known properties of the compound. Researchers should optimize these protocols for their specific experimental needs.

Formulation of MK-1903 for Oral Administration

MK-1903 is soluble in DMSO (to 100 mM) and ethanol (to 50 mM). For in vivo studies, it is crucial to use a vehicle that is safe and well-tolerated by the animals. A common approach is to first dissolve MK-1903 in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle.

Materials:

-

MK-1903 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile, pH 7.4

-

Corn oil (optional, for suspension)

-

0.5% (w/v) Methylcellulose (MC) in sterile water (optional, for suspension)

Protocol:

-

Dissolving in DMSO: Weigh the desired amount of MK-1903 and dissolve it in a small volume of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of MK-1903 in 1 mL of DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.

-

Dilution in Vehicle: For administration, dilute the DMSO stock solution with a suitable vehicle such as PBS. To minimize DMSO toxicity, the final concentration of DMSO in the administered solution should be kept low (ideally ≤5%). For example, to achieve a final dosing solution of 1 mg/mL with 5% DMSO, dilute 100 µL of the 10 mg/mL DMSO stock into 900 µL of sterile PBS.

-

Suspension Preparation (Alternative): If a suspension is preferred, the DMSO stock can be diluted in a vehicle like 0.5% methylcellulose or corn oil. Ensure the suspension is homogenous by vigorous vortexing before each administration.

Administration via Oral Gavage

Oral gavage is a common and precise method for administering compounds to mice.

Materials:

-

Prepared MK-1903 dosing solution/suspension

-

Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip for adult mice)

-

Syringes (1 mL)

-

Mouse restraint device (optional)

Protocol:

-

Animal Handling: Accustom the mice to handling prior to the experiment to minimize stress.

-

Dose Calculation: Calculate the required volume of the dosing solution based on the mouse's body weight and the target dose (e.g., mg/kg). A typical gavage volume for an adult mouse is 5-10 mL/kg.

-

Filling the Syringe: Draw the calculated volume of the MK-1903 solution/suspension into the syringe fitted with the gavage needle. Ensure there are no air bubbles.

-

Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

-

Gavage Procedure: Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.

-

Administration: Once the needle is in the esophagus (approximately at the level of the last rib), slowly administer the solution.

-

Post-Administration Monitoring: Observe the mouse for a few minutes after gavage to ensure there are no signs of distress or respiratory complications.

Caption: General workflow for an in vivo efficacy study.

Data Presentation

As of the last search, specific quantitative data from studies using MK-1903 in mouse cancer models are not publicly available. However, data from studies using niacin, which also activates GPR109A, can provide an indication of the potential efficacy. The following tables are examples of how to structure quantitative data from such studies.

Table 1: Example of Dosing Regimen for a GPR109A Agonist in a Mouse Xenograft Model

| Parameter | Description |

| Compound | Niacin (as a surrogate for MK-1903) |

| Mouse Strain | Athymic Nude Mice |

| Tumor Model | Subcutaneous xenograft of human breast cancer cells (e.g., MDA-MB-231) |

| Dosing Vehicle | 0.5% Methylcellulose in sterile water |

| Dose Level | 50 mg/kg |

| Route of Administration | Oral Gavage |

| Dosing Frequency | Once daily |

| Treatment Duration | 28 days |

Table 2: Example of Efficacy Data for a GPR109A Agonist in a Mouse Xenograft Model

| Treatment Group | N | Mean Tumor Volume at Day 28 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | 10 | 1500 ± 150 | - | +5.0 ± 1.5 |

| Niacin (50 mg/kg) | 10 | 750 ± 100 | 50 | +4.5 ± 2.0 |

Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. They are based on typical outcomes from preclinical oncology studies and the known effects of GPR109A activation.

Conclusion

MK-1903 is a valuable pharmacological tool for investigating the role of GPR109A in various physiological and pathological processes, including cancer. The protocols outlined in these application notes provide a starting point for researchers to design and conduct in vivo studies in mouse models. Careful optimization of the formulation, dose, and administration schedule is essential for obtaining robust and reproducible results. Future studies are warranted to elucidate the specific efficacy of MK-1903 in different cancer models and to further validate GPR109A as a therapeutic target in oncology.

References

Application Notes and Protocols for Measuring GPR109a Activation by MK-1903

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR109a (G-protein coupled receptor 109a), also known as hydroxycarboxylic acid receptor 2 (HCA2), is a Gαi/o-coupled receptor that has garnered significant interest as a therapeutic target for dyslipidemia and inflammation.[1] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Furthermore, GPR109a activation can also trigger signaling through a β-arrestin-dependent pathway.[2]

MK-1903 is a potent and selective synthetic agonist of GPR109a.[3][4] It has been demonstrated to effectively lower plasma free fatty acids (FFAs) in human clinical trials, a key downstream effect of GPR109a activation in adipocytes. However, unlike the endogenous ligand niacin, MK-1903 does not produce the same effects on the overall lipid profile (LDL-c, HDL-c, and triglycerides), suggesting that some of niacin's lipid-modifying effects may be GPR109a-independent.

These application notes provide detailed protocols for various in vitro assays to quantify the activation of GPR109a by MK-1903, enabling researchers to characterize its potency and signaling profile. The assays described herein are fundamental for screening and lead optimization in drug discovery programs targeting GPR109a.

GPR109a Signaling Pathways

Activation of GPR109a by an agonist like MK-1903 initiates two primary signaling cascades: the canonical Gαi/o-mediated pathway and the β-arrestin pathway.

Caption: GPR109a signaling pathways activated by MK-1903.

Quantitative Data Summary

The following table summarizes the potency of MK-1903 in activating GPR109a across different functional assays.

| Assay Type | Cell Line | Parameter | MK-1903 Value | Reference Compound (Niacin) |

| cAMP Inhibition | CHO-K1 (GPR109a stable) | IC50 | ~10-100 nM (estimated)[5] | ~300 nM[5] |

| β-Arrestin Recruitment | HEK293T (GPR109a transient) | EC50 | Potent (specific value not available) | Potent[6] |

| Calcium Mobilization | CHO-K1 (GPR109a stable, Gα16 co-expressed) | EC50 | Potent (specific value not available) | Potent |

| Free Fatty Acid Release Inhibition | 3T3-L1 Adipocytes | EC50 | Potent (specific value not available) | Potent |

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of MK-1903 to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin in cells expressing GPR109a.[5][7][8]

Caption: Workflow for the GPR109a cAMP inhibition assay.

Materials:

-

CHO-K1 cells stably expressing human GPR109a

-

Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin)

-